Uridine 5'-diphosphate chloroacetol
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Overview
Description
Uridine 5'-diphosphate chloroacetol (UDP-CA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. UDP-CA is a nucleotide analogue that is structurally similar to uridine triphosphate (UTP), which is a crucial molecule in the human body involved in various physiological processes. UDP-CA has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
Uridine 5'-diphosphate chloroacetol acts as a nucleotide analogue and can interact with various enzymes and receptors in the body. It is known to activate P2Y receptors, which are involved in various physiological processes, including platelet aggregation, neurotransmitter release, and immune response. This compound can also inhibit the activity of enzymes such as pyruvate kinase and creatine kinase, which are involved in energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It can modulate the activity of enzymes and receptors involved in energy metabolism, neurotransmitter release, and immune response. This compound has also been shown to have neuroprotective effects and can enhance cognitive function in animal models.
Advantages and Limitations for Lab Experiments
Uridine 5'-diphosphate chloroacetol has several advantages for lab experiments, including its stability, solubility, and specificity for certain enzymes and receptors. However, this compound can be expensive to synthesize, and its purity can be difficult to maintain. In addition, this compound can have off-target effects on other enzymes and receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on Uridine 5'-diphosphate chloroacetol. One area of interest is the role of this compound in energy metabolism and its potential as a target for metabolic disorders such as diabetes and obesity. Another area of interest is the use of this compound as a tool to study the regulation of protein synthesis and the role of nucleotides in this process. Additionally, this compound has potential applications in drug discovery, particularly in the development of drugs targeting P2Y receptors and the GABA-B receptor. Further research is needed to fully understand the mechanism of action and potential applications of this compound in scientific research.
Conclusion:
In conclusion, this compound is a nucleotide analogue that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Further research is needed to fully understand the potential applications of this compound and its role in various physiological processes.
Synthesis Methods
Uridine 5'-diphosphate chloroacetol can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of chloroacetyl chloride with uridine 5'-diphosphate (UDP) in the presence of a base. Enzymatic synthesis involves the use of enzymes such as uridine phosphorylase and chloroacetate kinase to catalyze the reaction between UDP and chloroacetic acid. Both methods have been used to synthesize this compound, and the choice of method depends on the specific application and the desired purity of the compound.
Scientific Research Applications
Uridine 5'-diphosphate chloroacetol has potential applications in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. It has been used as a substrate for enzymes such as pyruvate kinase and creatine kinase, which are involved in energy metabolism. This compound has also been used as a tool to study the regulation of protein synthesis and the role of nucleotides in this process. In addition, this compound has been used as a ligand to study the structure and function of various receptors, including P2Y receptors and the GABA-B receptor.
properties
CAS RN |
125303-04-0 |
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Molecular Formula |
C12H17ClN2O13P2 |
Molecular Weight |
494.67 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-2-[(3-chloro-2-oxopropoxy)methyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H17ClN2O13P2/c13-3-6(16)4-25-5-7-10(27-30(23,24)28-29(20,21)22)9(18)11(26-7)15-2-1-8(17)14-12(15)19/h1-2,7,9-11,18H,3-5H2,(H,23,24)(H,14,17,19)(H2,20,21,22)/t7-,9-,10-,11-/m1/s1 |
InChI Key |
SUOHVUDMBFAFKZ-QCNRFFRDSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COCC(=O)CCl)OP(=O)(O)OP(=O)(O)O)O |
Other CAS RN |
125303-04-0 |
synonyms |
UDP chloroacetol uridine 5'-diphosphate chloroacetol |
Origin of Product |
United States |
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